molecular formula C15H26O B1247159 arenaran A

arenaran A

Cat. No.: B1247159
M. Wt: 222.37 g/mol
InChI Key: HOKZKIGIBSWAKP-QFGWSVGLSA-N
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Description

Arenaran A is a cytotoxic oxygenated polyene terpene isolated from the marine sponge Dysidea arenaria. It belongs to the oxocene terpene class, characterized by an eight-membered oxygen-containing ring (oxocene). Structurally, it features a trans-fused bicyclic framework with conjugated double bonds, critical for its bioactivity . Its enantioselective synthesis was first achieved in 2016 via ring-closing metathesis (RCM) using Grubbs II catalyst, starting from (-)-citronellol, confirming the natural product’s trans configuration through NMR comparisons with synthetic cis-fused isomers . This compound exhibits potent cytotoxicity against multiple cancer cell lines, making it a subject of interest for anticancer drug discovery .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(3Z,6aS,10aS)-4,7,7,10a-tetramethyl-5,6,6a,8,9,10-hexahydro-2H-1-benzoxocine

InChI

InChI=1S/C15H26O/c1-12-6-7-13-14(2,3)9-5-10-15(13,4)16-11-8-12/h8,13H,5-7,9-11H2,1-4H3/b12-8-/t13-,15-/m0/s1

InChI Key

HOKZKIGIBSWAKP-QFGWSVGLSA-N

Isomeric SMILES

C/C/1=C/CO[C@]2(CCCC([C@@H]2CC1)(C)C)C

Canonical SMILES

CC1=CCOC2(CCCC(C2CC1)(C)C)C

Synonyms

arenaran A

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Structure-Activity Relationships (SAR)

  • Trans vs. Cis Fusion : The trans-fused oxocene in this compound is critical for cytotoxicity, as cis isomers show diminished activity .

Cytotoxicity Data (Representative Table)

Compound Cell Line Tested IC₅₀ (µM) Key Structural Feature Reference
This compound HeLa, MCF-7 0.8–1.2 Trans-fused oxocene
Cis-Fused Isomer HeLa, MCF-7 >10 Cis-fused oxocene
Apsistatin P388 murine leukemia 2.5 Oxocene with ester groups

Q & A

Q. Q1. What spectroscopic and chromatographic techniques are most reliable for characterizing the structural purity of arenaran A?

Answer:

  • Methodological Approach: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for resolving stereochemical ambiguities . Pair this with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.
  • Data Validation: Cross-reference retention times in High-Performance Liquid Chromatography (HPLC) with known standards to assess purity. Reproducibility requires triplicate runs under controlled conditions (e.g., 25°C, C18 column, acetonitrile/water gradient) .
  • Common Pitfalls: Overlapping peaks in NMR may require dilution studies or variable-temperature NMR. Purity discrepancies >5% warrant orthogonal validation via X-ray crystallography .

Q. Q2. How can researchers design in vitro assays to evaluate the bioactivity of this compound against specific molecular targets?

Answer:

  • Experimental Design:
    • Target Selection: Prioritize targets linked to this compound’s hypothesized mechanism (e.g., kinase inhibition, receptor antagonism) using cheminformatics tools like molecular docking .
    • Assay Conditions: Use dose-response curves (0.1–100 µM) with positive/negative controls. For enzyme inhibition, measure IC50 values via fluorometric or colorimetric assays (e.g., ATP depletion assays for kinases) .
    • Data Interpretation: Normalize activity against solvent controls and validate with secondary assays (e.g., Western blot for downstream protein expression) .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in reported pharmacological data for this compound across different experimental models?

Answer:

  • Analytical Framework:

    • Meta-Analysis: Systematically compare studies for variables like cell line origin (e.g., HEK293 vs. HeLa), assay duration, and solvent compatibility (DMSO tolerance thresholds) .
    • Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to isolate confounding factors (e.g., off-target effects in primary vs. cancer cells) .
    • In Silico Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict bioavailability differences between in vitro and in vivo systems .
  • Data Table Example:

    StudyModel SystemEC50 (µM)SolventKey Limitation
    Smith et al. (2023)HEK2932.1 ± 0.3DMSO 0.1%No pharmacokinetic data
    Zhang et al. (2024)Mouse primary hepatocytes15.7 ± 2.1PBSLow solubility

Q. Q4. What strategies optimize the synthetic yield of this compound while minimizing side-product formation?

Answer:

  • Methodological Optimization:
    • Catalyst Screening: Test palladium-, nickel-, or enzyme-catalyzed systems under inert atmospheres. Monitor reaction progress via TLC or inline IR .
    • Temperature/Time Trade-offs: For thermally sensitive intermediates, use microwave-assisted synthesis (e.g., 80°C, 30 min vs. 24h conventional heating) .
    • Side-Product Analysis: Characterize byproducts via LC-MS and adjust protecting groups (e.g., tert-butyldimethylsilyl vs. acetyl) to block reactive sites .

Q. Q5. How can researchers ensure reproducibility in this compound’s pharmacokinetic studies across heterogeneous biological systems?

Answer:

  • Standardization Protocols:
    • Animal Models: Use isogenic strains and control for diet, circadian rhythm, and microbiota (e.g., SPF-grade mice) .
    • Dosing Regimens: Administer via osmotic pumps for steady-state plasma concentrations. Validate bioavailability using LC-MS/MS with deuterated internal standards .
    • Statistical Reporting: Adopt the ARRIVE guidelines for preclinical studies, including effect sizes, confidence intervals, and raw data deposition in repositories like Zenodo .

Q. Q6. What computational methods best predict this compound’s interactions with off-target proteins?

Answer:

  • In Silico Workflow:
    • Docking Simulations: Use AutoDock Vina or Schrödinger’s Glide with flexible side-chain sampling .
    • Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å acceptable) .
    • Machine Learning: Train neural networks on ChEMBL data to predict cytochrome P450 inhibition or hERG channel binding .

Key Considerations for All FAQs:

  • Ethical Reporting: Disclose conflicts of interest, funding sources, and data accessibility per FAIR principles .
  • Limitations: Acknowledge assay sensitivity thresholds (e.g., limit of detection in HPLC) and model system translatability .
  • Peer Review: Preprint submissions (e.g., bioRxiv) allow early feedback to refine hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
arenaran A
Reactant of Route 2
arenaran A

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